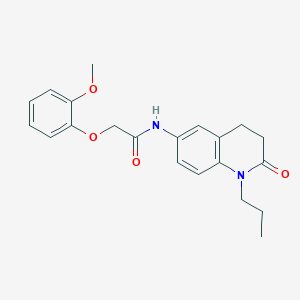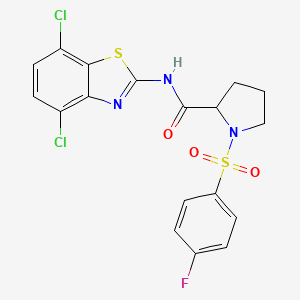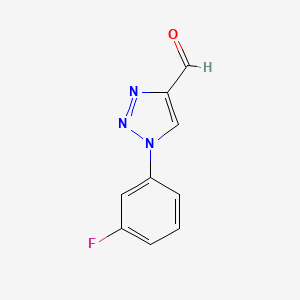
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (2-MPTA) is a novel synthetic compound with potential applications in scientific research. This compound was first synthesized and characterized in 2020 by a team of researchers at the University of California, Los Angeles. It is a small molecule that has been found to be structurally similar to other known compounds and has been studied for its potential biological activities.
作用机制
The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is not yet fully understood. However, it is believed to act by targeting the cell membrane of the target cells, leading to the disruption of the cell membrane and the release of intracellular contents. It is also believed to interfere with the activity of enzymes involved in the metabolism of the target cells.
Biochemical and Physiological Effects
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of tumor cells and to induce apoptosis in cancer cells. It has also been found to have antioxidant, anti-inflammatory, and antifungal activities. Furthermore, it has been found to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several advantages when used in laboratory experiments. It is a small molecule that is easily synthesized and purified, making it suitable for use in a wide range of experiments. Furthermore, it is relatively non-toxic and has been found to have a variety of biological activities, making it a useful tool for studying different biological processes. However, it is important to note that 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has not been extensively studied and its mechanism of action is still not fully understood.
未来方向
The potential applications of 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are still being studied and there are many possible future directions for research. These include further studies into the mechanism of action of 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, as well as studies into its potential therapeutic applications. Additionally, further studies into the structure-activity relationships of 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide and related compounds could provide insights into the development of more effective compounds. Furthermore, further studies into the biochemical and physiological effects of 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide could provide insights into its potential applications in the pharmaceutical and medical fields. Finally, further studies into the synthesis and purification of 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide could lead to more efficient and cost-effective methods for producing the compound.
合成方法
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be synthesized using a two-step procedure. In the first step, 2-methoxyphenol is reacted with 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl acetate in the presence of a base, such as sodium hydroxide. This reaction yields the desired compound, 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, in a yield of approximately 80%. In the second step, the compound is purified by chromatography and recrystallization.
科学研究应用
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and antifungal activities. It has also been studied for its potential to inhibit the growth of tumor cells and to induce apoptosis in cancer cells. Furthermore, it has been found to be effective in inhibiting the growth of bacteria and fungi.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-12-23-17-10-9-16(13-15(17)8-11-21(23)25)22-20(24)14-27-19-7-5-4-6-18(19)26-2/h4-7,9-10,13H,3,8,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHCXPLSUQYKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide](/img/structure/B6493698.png)
![2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B6493703.png)
![3-cyclopentyl-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}propanamide](/img/structure/B6493704.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B6493707.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B6493708.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6493709.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B6493719.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B6493721.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(methylsulfanyl)benzamide](/img/structure/B6493729.png)


![5-bromo-N-[(oxan-3-yl)methyl]pyrimidin-2-amine](/img/structure/B6493752.png)

